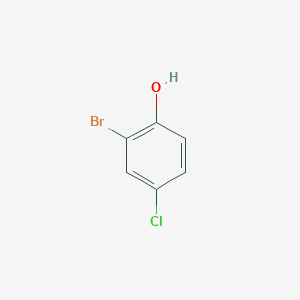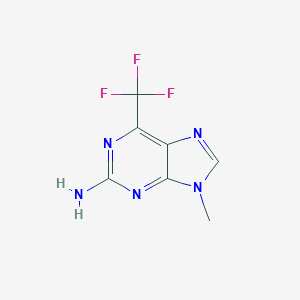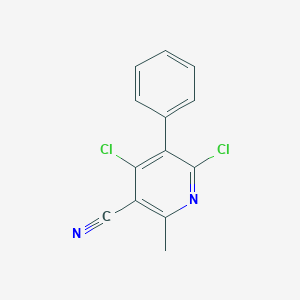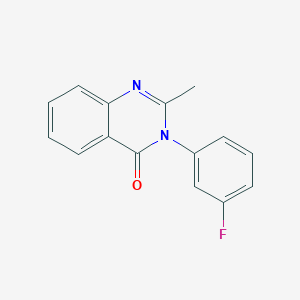
4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the quinazolinone family, which has been extensively studied for its various pharmacological properties.
作用機序
The exact mechanism of action of 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- is not fully understood. However, studies have suggested that this compound exerts its anti-tumor and anti-inflammatory effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, this compound has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
生化学的および生理学的効果
Studies have shown that 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- exhibits potent cytotoxic effects against cancer cells, reduces the severity of inflammation, and inhibits the replication of the influenza virus. Additionally, this compound has been reported to exhibit low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the major advantages of 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- is its potent cytotoxic effects against cancer cells, making it a useful tool for studying cancer biology and developing new anti-cancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl-. One direction is to further investigate the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents. Another direction is to explore the potential use of this compound in combination with other anti-cancer drugs to improve treatment outcomes. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of this compound in humans, which could pave the way for its clinical development as a therapeutic agent.
合成法
The synthesis of 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- can be achieved through various methods, including the reaction of 3-aminobenzoic acid with 3-fluoroacetophenone in the presence of a suitable catalyst. Another method involves the reaction of 3-fluoroaniline with 2-methylanthranilic acid in the presence of a dehydrating agent. Both methods have been reported to yield high purity and good yields of 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl-.
科学的研究の応用
4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- has been extensively studied for its potential therapeutic applications, including its anti-tumor, anti-inflammatory, and anti-viral activities. Studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including lung, breast, and colon cancer. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the severity of inflammation in animal models of arthritis. Furthermore, 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- has been reported to exhibit anti-viral activity against the influenza virus, making it a potential candidate for the development of new anti-viral drugs.
特性
CAS番号 |
1789-04-4 |
|---|---|
製品名 |
4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- |
分子式 |
C15H11FN2O |
分子量 |
254.26 g/mol |
IUPAC名 |
3-(3-fluorophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H11FN2O/c1-10-17-14-8-3-2-7-13(14)15(19)18(10)12-6-4-5-11(16)9-12/h2-9H,1H3 |
InChIキー |
KVLRRULUXONAGA-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)F |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)F |
その他のCAS番号 |
1789-04-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



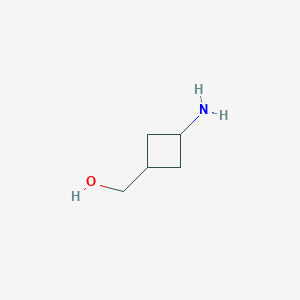
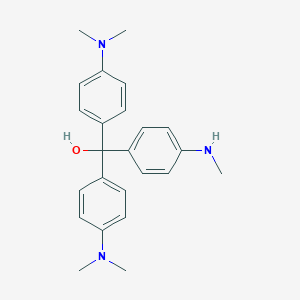
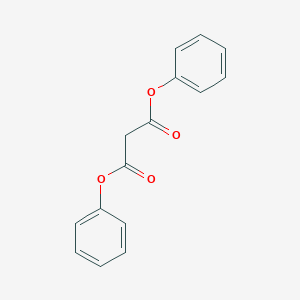

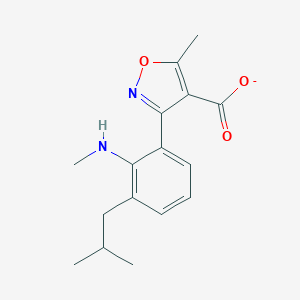
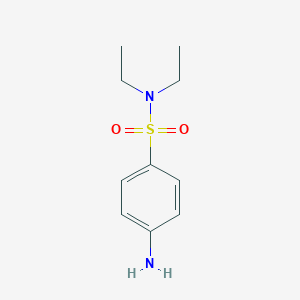


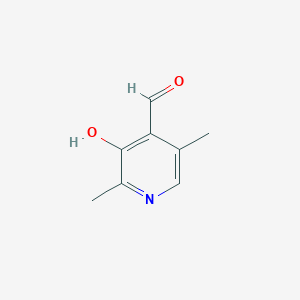

![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)
